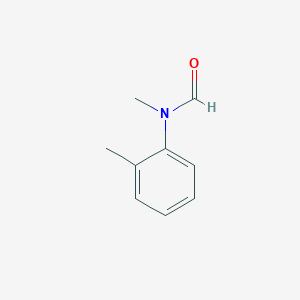

N,2'-Dimethylformanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

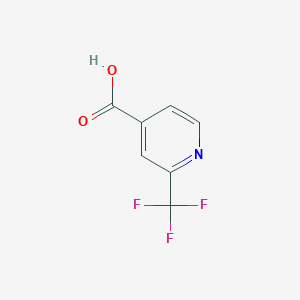

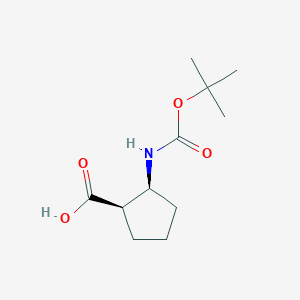

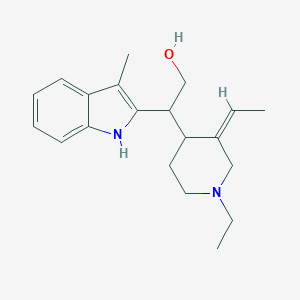

“N,2’-Dimethylformanilide” is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is also known by the synonym "N-Methyl-N-(o-tolyl)formamide" . It is typically used for research and development purposes .

Molecular Structure Analysis

“N,2’-Dimethylformanilide” has a molecular structure represented by the formula C9H11NO . The compound exists in a liquid state at 20 degrees Celsius .

Physical And Chemical Properties Analysis

“N,2’-Dimethylformanilide” is a colorless to yellow clear liquid . It has a boiling point of 206°C and a flash point of 113°C . The refractive index of the compound is 1.53 .

Applications De Recherche Scientifique

1. Role in Neuroprotective Effects and Multiple Sclerosis Treatment

N,2'-Dimethylformanilide, in the form of dimethylfumarate (BG00012), has shown beneficial effects in the treatment of multiple sclerosis. It has demonstrated neuroprotective effects in an animal model of chronic multiple sclerosis by improving disease course and preserving myelin, axons, and neurons. This is attributed to its ability to activate the Nrf2 antioxidant pathway, offering a novel cytoprotective modality in multiple sclerosis therapy (Linker et al., 2011).

2. Analytical Method Development for Pharmaceutical Applications

An analytical gas chromatographic method was developed using N,N-Dimethylformamide (DMF) for quality control and evaluation in pharmaceutical product development. This method proved effective in separating DMF and 2-methoxyethanol, indicating its utility in pharmaceutical research (Olivier, Du Toit, & Hamman, 2007).

3. Diverse Roles in Organic Chemistry

DMF is recognized not just as a solvent but also as a reagent, catalyst, and stabilizer in organic chemistry. Its versatility extends beyond its traditional role as a solvent, underlining its significance in various chemical transformations (Heravi, Ghavidel, & Mohammadkhani, 2018).

4. Industrial Wastewater Treatment

In the environmental sector, strains of bacteria like Paracoccus sp. strain DMF-3 have been isolated for their high efficiency in degrading DMF in industrial wastewater. Such microbial degradation of DMF plays a crucial role in environmental protection and sustainability (Zhou et al., 2018).

5. Electrochemical Oxidation for Environmental Contaminant Degradation

Electrochemical oxidation using specific electrodes like Ti/RuO2–IrO2 has been studied for the degradation of DMF, a common environmental contaminant. This approach is significant for improving methods to reduce environmental pollution caused by industrial chemicals (Hu et al., 2021).

6. Biotechnological Applications in Wastewater Treatment

Genetic studies on bacteria such as Paracoccus aminophilus JCM 7686 have revealed genes related to DMF degradation, providing insights into biotechnological applications in treating DMF-containing industrial wastewaters. This research opens doors to using genetically modified bacteria for environmental cleanup (Dziewit et al., 2010).

Safety And Hazards

Safety data for “N,2’-Dimethylformanilide” suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . In case of skin or eye contact, the affected area should be rinsed thoroughly and medical advice should be sought . The compound should be stored and handled in a well-ventilated area away from sources of ignition .

Propriétés

IUPAC Name |

N-methyl-N-(2-methylphenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-5-3-4-6-9(8)10(2)7-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWSJNJIEHCOSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577737 |

Source

|

| Record name | N-Methyl-N-(2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2'-Dimethylformanilide | |

CAS RN |

131840-54-5 |

Source

|

| Record name | N-Methyl-N-(2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)